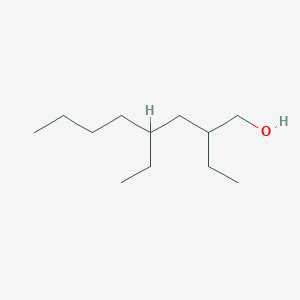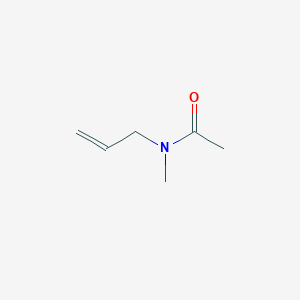
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide is an organic compound with the molecular formula C10H12N2O2 This compound features a pyridine ring substituted with acetyl and methyl groups, making it a derivative of pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetyl-2-methylpyridin-4-yl)acetamide typically involves the acylation of 5-acetyl-2-methylpyridine. One common method is as follows:
Starting Material: 5-Acetyl-2-methylpyridine.
Reagent: Acetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acylation.
The reaction proceeds as follows:
5-Acetyl-2-methylpyridine+Acetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Formation of N-(5-carboxy-2-methylpyridin-4-yl)acetamide.
Reduction: Formation of N-(5-hydroxy-2-methylpyridin-4-yl)acetamide.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism by which N-(5-Acetyl-2-methylpyridin-4-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide can be compared with other pyridine derivatives such as:
N-(5-Chloro-2-methylpyridin-4-yl)acetamide: Similar structure but with a chloro substituent, which can alter its reactivity and biological activity.
N-(5-Hydroxy-2-methylpyridin-4-yl)acetamide: Contains a hydroxy group, making it more polar and potentially more reactive in certain chemical reactions.
N-(5-Methoxy-2-methylpyridin-4-yl)acetamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
N-(5-acetyl-2-methylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-10(12-8(3)14)9(5-11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJROZLZSLBYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562662 |
Source


|
| Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-97-6 |
Source


|
| Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diethyl bis[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B1356028.png)
![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)



